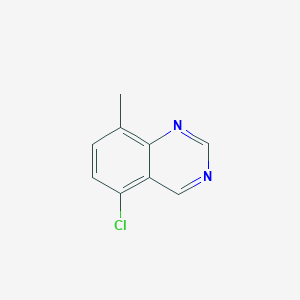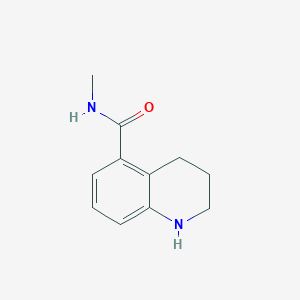
5-Chloro-8-methylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-8-methylquinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 5th position and a methyl group at the 8th position of the quinazoline ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-methylquinazoline typically involves the reaction of 4-chloro-2-nitroaniline with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinazoline derivative. The reaction conditions often include heating the mixture to a temperature of around 150°C for several hours .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using large reaction vessels and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and solvents to enhance the reaction rate and facilitate the isolation of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-8-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the nitro group in the precursor can lead to the formation of amino derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride or catalytic hydrogenation.
Major Products:
- Substituted quinazolines with various functional groups.
- Quinazoline N-oxides.
- Amino derivatives of quinazoline.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-Chloro-8-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
4-Chloro-8-methylquinazoline: Similar structure but with the chlorine atom at the 4th position.
5-Chloroquinazoline: Lacks the methyl group at the 8th position.
8-Methylquinazoline: Lacks the chlorine atom at the 5th position.
Uniqueness: 5-Chloro-8-methylquinazoline is unique due to the combined presence of both the chlorine atom at the 5th position and the methyl group at the 8th position. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C9H7ClN2 |
|---|---|
Poids moléculaire |
178.62 g/mol |
Nom IUPAC |
5-chloro-8-methylquinazoline |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-8(10)7-4-11-5-12-9(6)7/h2-5H,1H3 |
Clé InChI |
AXOCYJIYVRZQGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)Cl)C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-azaspiro[4.5]decane-1,8-dione](/img/structure/B11910316.png)
![3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11910320.png)
![3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11910323.png)

![1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11910336.png)
![2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine](/img/structure/B11910343.png)
![Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11910361.png)
![5-Methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11910362.png)






